

Application Notes and Protocols for ML145 in Immunological Research

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Compound of Interest

Compound Name: ML 145

Cat. No.: B15602883

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These application notes provide a comprehensive overview of the use of ML145, a potent and selective inhibitor of the Rho family small GTPase, Cell Division Control protein 42 (CDC42), in immunological research. ML145 serves as a valuable tool for investigating the multifaceted roles of CDC42 in immune cell function, including migration, activation, and inflammatory responses.

Introduction to ML145

ML145 is a reversible, non-competitive allosteric inhibitor of CDC42. It binds to a site distinct from the GTP-binding pocket, locking CDC42 in an inactive conformation and preventing its interaction with downstream effectors. This targeted inhibition allows for the specific interrogation of CDC42-mediated cellular processes. Dysregulation of CDC42 signaling has been implicated in various immune-related disorders, making ML145 a critical compound for both basic research and therapeutic exploration.

Quantitative Data Summary

The following table summarizes key quantitative data for ML145 and other relevant CDC42 inhibitors. This information is crucial for designing experiments and interpreting results.

Parameter	Value	Cell/System	Assay Conditions	Reference
ML145 Biochemical IC50	~200 nM	Purified CDC42 protein	Against nucleotide-depleted wild-type CDC42 with Mg2+ and 1 nM GTP	[1]
ML145 Cell-Based EC50	2.1 µM	Cells expressing wild-type CDC42	Not specified	[1]
ML145 Recommended Concentration	1-10 µM	Most cell culture applications	Effective inhibition without significant cytotoxicity	[1]
CASIN (another CDC42 inhibitor) Effect on Cytokines	Decreased IL-1β, IL-1α, and IFNγ	Aged female C57BL/6 mice	Systemic treatment	[2]
ML141 (another CDC42 inhibitor) Effect on Signaling	Decreased pERK1/2 and pAKT	WASp-deficient T and B cells	Western blot	[3]

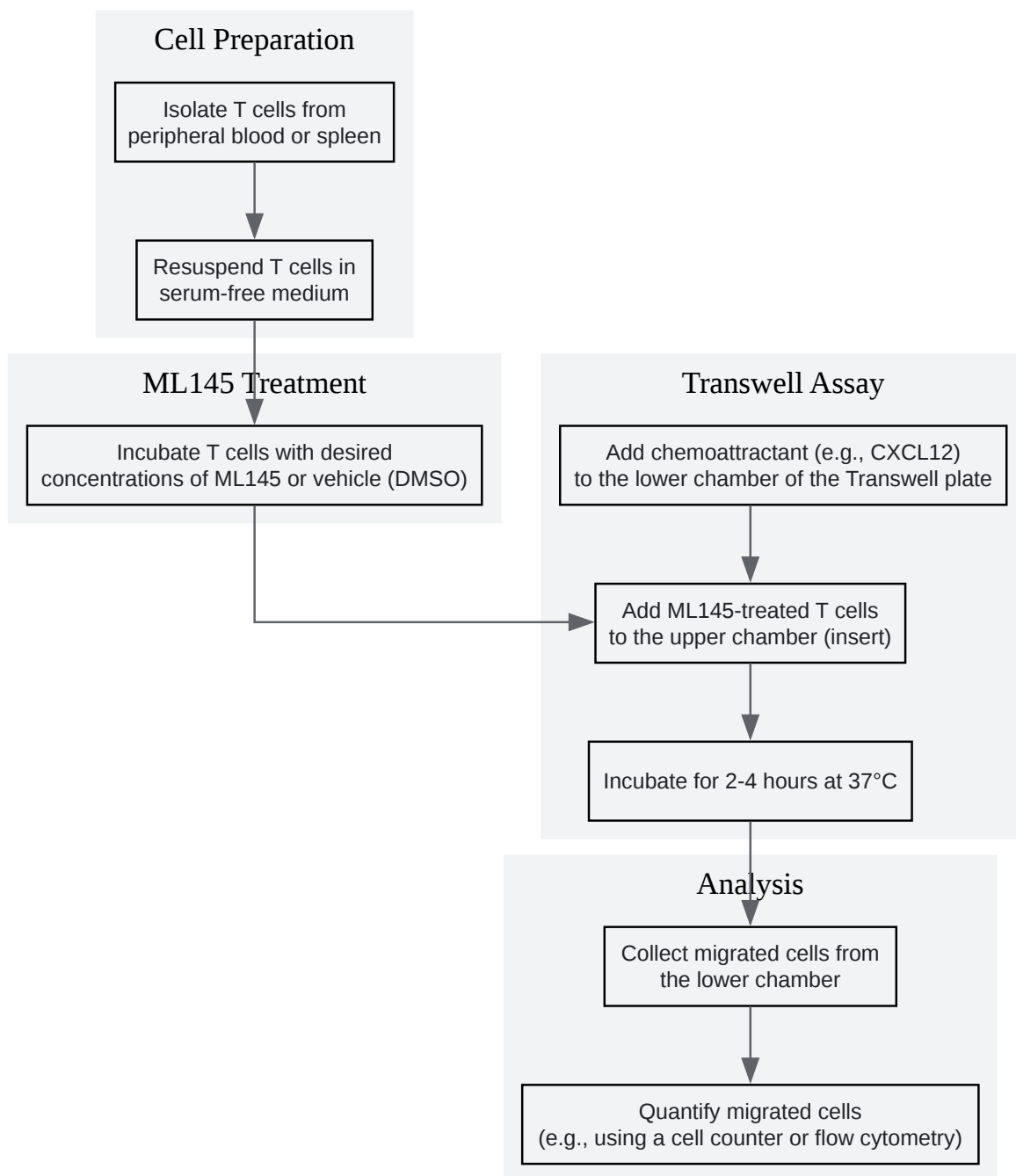
Key Immunological Applications and Protocols

The inhibition of CDC42 by ML145 can be leveraged to study a variety of immunological processes. Below are detailed protocols for assessing the effect of ML145 on key immune cell functions.

T Cell Migration Assay (Transwell Assay)

Objective: To evaluate the effect of ML145 on the chemotaxis of T lymphocytes.

Experimental Workflow:



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Caption: Workflow for T Cell Migration Assay with ML145.

Protocol:

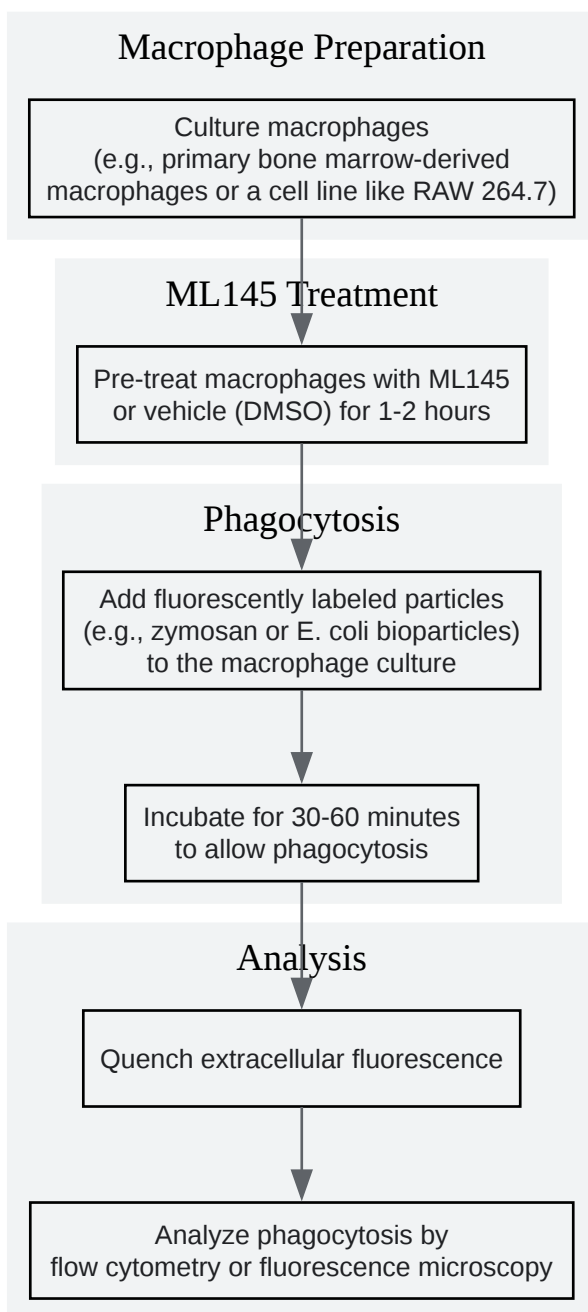
- Cell Preparation:
 - Isolate primary T cells from human peripheral blood or mouse spleen using standard methods (e.g., density gradient centrifugation followed by negative selection).
 - Resuspend the purified T cells in serum-free RPMI 1640 medium at a concentration of 1×10^6 cells/mL.
- ML145 Treatment:
 - Prepare a stock solution of ML145 in DMSO (e.g., 10 mM).
 - Dilute the ML145 stock solution in serum-free RPMI 1640 to achieve final concentrations ranging from 1 μ M to 10 μ M. Include a vehicle control (DMSO at the same final concentration as the highest ML145 dose).
 - Pre-incubate the T cells with the different concentrations of ML145 or vehicle for 30-60 minutes at 37°C.
- Transwell Migration Assay:
 - Use Transwell inserts with a pore size of 3-5 μ m.
 - Add 600 μ L of RPMI 1640 containing a chemoattractant (e.g., 100 ng/mL CXCL12) to the lower chamber of a 24-well plate.
 - Add 100 μ L of the ML145-treated T cell suspension to the upper chamber of the Transwell insert.
 - Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
- Quantification:
 - Carefully remove the Transwell insert.
 - Collect the migrated cells from the lower chamber.

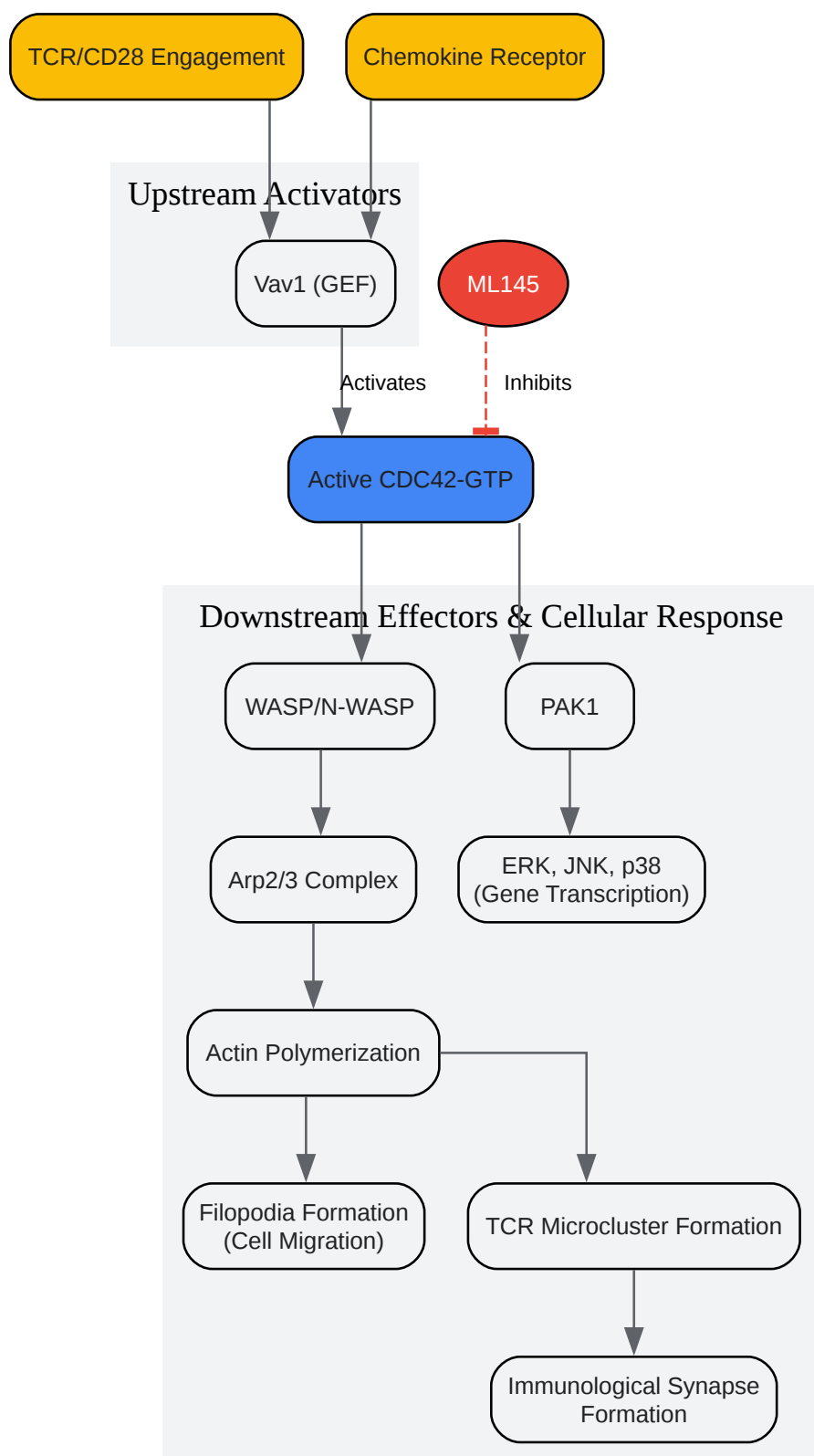
- Quantify the number of migrated cells using a hemocytometer, an automated cell counter, or by flow cytometry.

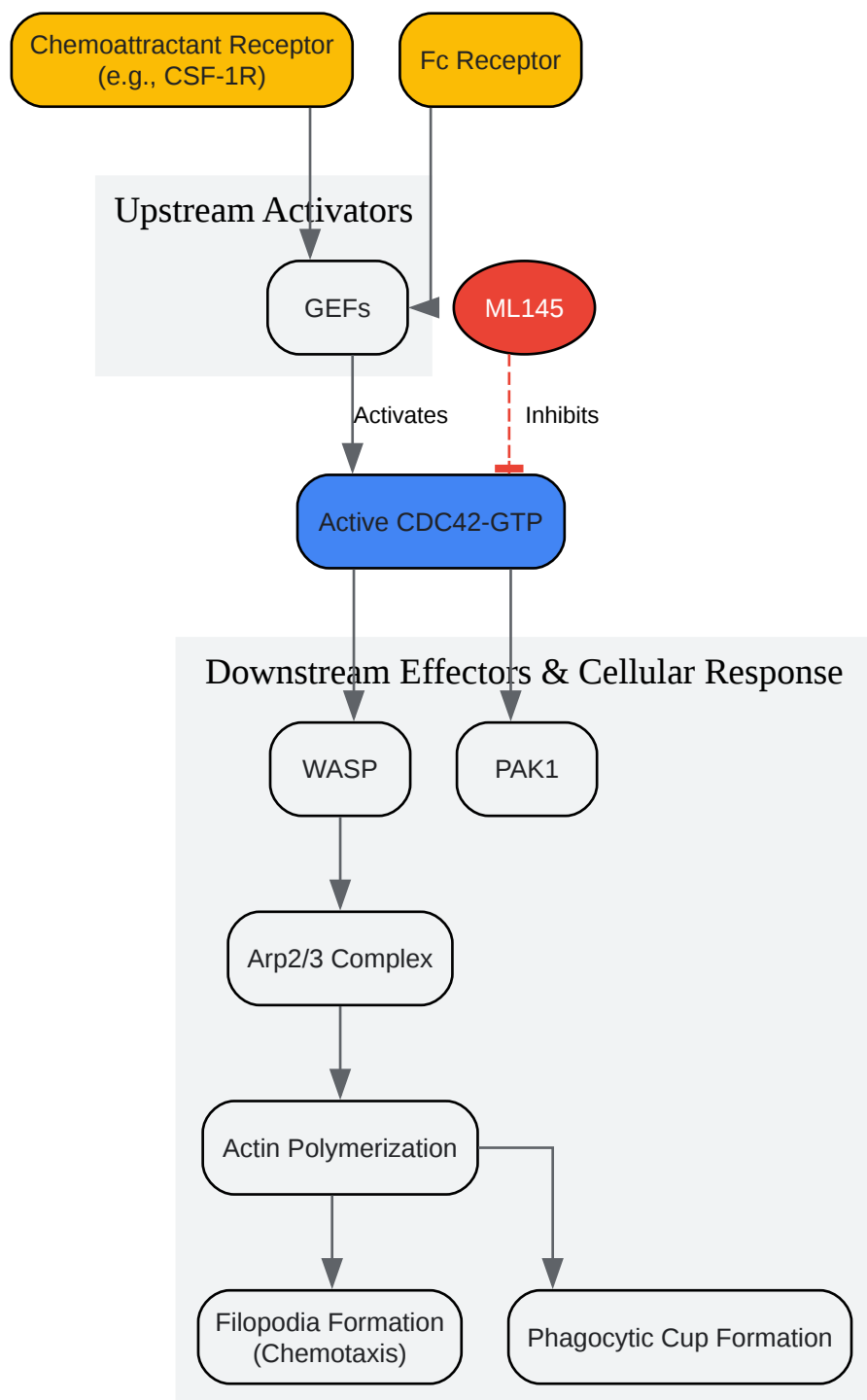
Macrophage Phagocytosis Assay

Objective: To determine the effect of ML145 on the phagocytic capacity of macrophages.

Experimental Workflow:







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